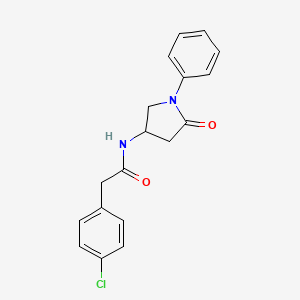
2-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a compound belonging to the class of substituted pyrrolidine amides. This compound has garnered attention due to its potential biological activities, particularly in the context of anticonvulsant properties and its interaction with various receptors in the central nervous system (CNS).
Chemical Structure and Properties
The chemical formula for this compound is C16H16ClN2O. Its structure features a pyrrolidine ring, which is crucial for its biological activity. The presence of the 4-chlorophenyl group is significant, as halogenated phenyl groups often enhance pharmacological properties.
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit anticonvulsant effects. In particular, studies have demonstrated that modifications in the chemical structure can lead to varying degrees of efficacy against seizures.
Case Study: Anticonvulsant Screening
In a study examining the anticonvulsant activity of similar compounds, several were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. The results indicated that certain derivatives showed significant protection against seizures, particularly those with lipophilic properties that enhance CNS penetration .
| Compound | MES Efficacy (mg/kg) | scPTZ Efficacy (mg/kg) |
|---|---|---|
| Compound A | 100 | 300 |
| Compound B | 30 | Not effective |
| This compound | TBD | TBD |
Interaction with Receptors
The compound has also been studied for its potential interactions with sigma receptors, which play a role in various neurological processes. Sigma receptors are implicated in the modulation of neurotransmitter systems and may influence seizure activity. The dual action as an antagonist at sigma-1 and agonist at sigma-2 receptors may contribute to its therapeutic profile .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in enhancing biological activity. The introduction of halogen atoms, such as chlorine or fluorine, has been shown to increase metabolic stability and lipophilicity, which are critical for CNS drug delivery. The pyrrolidine core is essential for maintaining anticonvulsant activity, as evidenced by various analogs demonstrating different levels of efficacy based on structural modifications .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-8-6-13(7-9-14)10-17(22)20-15-11-18(23)21(12-15)16-4-2-1-3-5-16/h1-9,15H,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHSMAGDWQPRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














